

Structural Analysis of 5-Chloropicolinohydrazide: A Technical Validation Guide

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Compound of Interest

Compound Name: 5-Chloropicolinohydrazide
CAS No.: 145835-01-4
Cat. No.: B130559

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Executive Summary & Chemical Identity

5-Chloropicolinohydrazide is a bifunctional pyridine derivative characterized by a rigid heteroaromatic core and a flexible, nucleophilic hydrazide tail. Its structural integrity is pivotal for downstream applications, particularly in coordination chemistry where it acts as a tridentate or bidentate ligand.

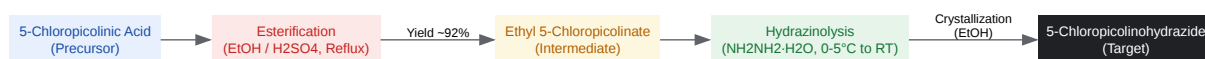
Parameter	Data
IUPAC Name	5-Chloro-2-pyridinecarbohydrazide
CAS Number	109386-35-6
Molecular Formula	C ₆ H ₆ ClN ₃ O
Molecular Weight	171.58 g/mol
Key Pharmacophore	Pyridine-2-carbonylhydrazide (PCH) scaffold

Synthesis & Purification Workflow

To ensure structural validity, the analyte must first be isolated with >98% purity. The standard industrial protocol involves the hydrazinolysis of ethyl 5-chloropicolinate.

Reaction Pathway

The synthesis relies on nucleophilic acyl substitution. The electron-withdrawing chlorine atom at the C5 position deactivates the ring slightly but does not significantly hinder the reactivity of the ester carbonyl at C2.



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Figure 1: Step-wise synthesis workflow ensuring minimal byproduct formation.

Critical Purification Protocol

- Reaction Termination: Cool reaction mixture to 4°C. The product typically precipitates as white/off-white needles.
- Filtration: Vacuum filter and wash with cold ethanol to remove unreacted hydrazine (critical to prevent false positives in biological assays).
- Recrystallization: Dissolve crude solid in boiling ethanol. Hot filter to remove inorganic salts. Cool slowly to room temperature to maximize crystal lattice order for XRD analysis.

Spectroscopic Characterization (The Core)

This section details the expected spectral fingerprints required to confirm identity.^[1]

Nuclear Magnetic Resonance (NMR)

The chlorine substituent at C5 breaks the symmetry of the pyridine ring, creating a distinct splitting pattern.

Solvent: DMSO-d₆ (Preferred due to solubility and exchangeable protons).

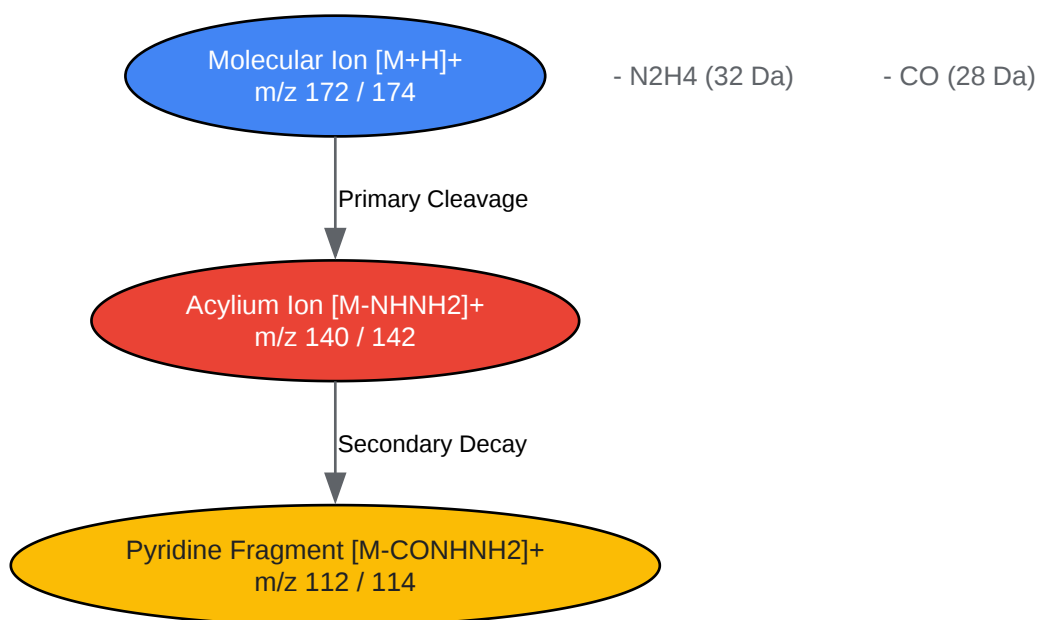
Proton (H)	Chemical Shift (δ ppm)	Multiplicity	J-Coupling (Hz)	Structural Insight
CONH	9.80 - 10.10	Broad Singlet	-	Amide proton; disappears on D ₂ O shake.
NH ₂	4.50 - 4.70	Broad Singlet	-	Terminal amine; prone to H-bonding shifts.
H-6	~8.65	Doublet (d)	J ~ 2.0	Ortho to N, Meta to Cl. Most deshielded due to ring nitrogen anisotropy.
H-3	~8.05	Doublet (d)	J ~ 8.5	Ortho to Carbonyl.
H-4	~8.15	Doublet of Doublets (dd)	J ~ 8.5, 2.0	Meta to Carbonyl, Ortho to Cl. Shows coupling to H-3 and H-6.

Expert Note: If H-6 appears as a singlet, check resolution; it often overlaps or shows weak coupling due to the quadrupole moment of Cl.

Mass Spectrometry (MS) & Fragmentation

The chlorine isotope pattern is the primary diagnostic tool.

- Molecular Ion: M⁺ (171) and (M+2)⁺ (173) must appear in a 3:1 ratio (³⁵Cl : ³⁷Cl).
- Base Peak: Often m/z 140/142 (Loss of -NHNH₂ or formation of acylium ion).



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Figure 2: Predicted ESI-MS fragmentation pathway highlighting the conservation of the chlorine isotope signature.

Infrared Spectroscopy (FTIR)

- 3300 - 3150 cm^{-1} : Doublet (NH_2 asymmetric/symmetric stretch).
- 1670 - 1650 cm^{-1} : Amide I band ($\text{C}=\text{O}$ stretch). Note: This is lower than typical esters due to resonance with the pyridine ring.
- 1520 cm^{-1} : Amide II band (N-H bending).
- 1080 - 1090 cm^{-1} : C-Cl stretching vibration (Diagnostic).

Solid-State & Conformational Analysis

Understanding the 3D structure is vital for predicting ligand behavior in metallodrugs.

Tautomerism

In the solid state, **5-Chloropicolinohydrazide** exists predominantly in the Amido form ($\text{C}=\text{O}$), stabilized by intermolecular hydrogen bonds. However, in solution (especially in the presence

of metal ions), it can tautomerize to the Imidol form (C-OH=N), facilitating coordination.

Crystallographic Expectations

Based on homologous structures (e.g., Isoniazid, Picolinohydrazide):

- **Planarity:** The pyridine ring and the carbonyl group are expected to be coplanar to maximize π -conjugation.
- **Conformation:** The hydrazide group typically adopts an anti conformation relative to the ring nitrogen to minimize dipole repulsion, unless involved in intramolecular hydrogen bonding (e.g., N(1)-H...N(py)).
- **Packing:** Expect "head-to-tail" stacking driven by N-H...N(pyridine) and N-H...O=C hydrogen bonding networks.

Functional Reactivity: Ligand Behavior

For drug development, the ability of this molecule to chelate transition metals (Cu, Zn, Fe) is a key mechanism of action (e.g., inhibiting metalloenzymes).

Coordination Modes:

- **Bidentate (N,O):** Coordination via the Pyridine Nitrogen and Amide Oxygen (Neutral form).
- **Tridentate (N,O,N):** Upon condensation with aldehydes to form hydrazones, it coordinates via Pyridine N, Iminol O, and Azomethine N.

Self-Validating Experiment: To confirm chelation capability, mix equimolar amounts of the hydrazide and CuCl₂ in ethanol. A color change from pale blue to intense green/brown indicates complex formation, validating the ligand sites.

References

- Synthesis & General Properties
- Crystallographic Homologs

- National Institutes of Health (NIH). Crystal structure of the co-crystal of 5-amino-isophthalic acid and 1,2-bis(pyridin-4-yl)ethene. Available at: [\[Link\]](#)
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Sources

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